3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide
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Overview
Description
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide is a complex organic compound that features a triazine ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide typically involves the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the hydrazide group: This step involves the reaction of the triazine derivative with hydrazine or its derivatives.
Condensation reaction: The final step involves the condensation of the triazine-hydrazide intermediate with 4-hydroxy-3-nitrobenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Analytical Chemistry: Employed as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazide group can form covalent bonds with carbonyl-containing compounds, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
3,5-dihydroxy-1,2,4-triazine derivatives: These compounds share the triazine core but differ in the substituents attached to the ring.
Hydrazide derivatives: Compounds with similar hydrazide functional groups but different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of 3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]propanehydrazide lies in its combination of a triazine ring with a hydrazide group and a nitrophenyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O6/c20-10-3-1-7(5-9(10)19(24)25)6-14-17-11(21)4-2-8-12(22)15-13(23)18-16-8/h1,3,5-6,20H,2,4H2,(H,17,21)(H2,15,18,22,23)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAALRJZLXMLTF-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)CCC2=NNC(=O)NC2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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